molecular formula C17H14O3 B12521424 {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid CAS No. 672947-98-7

{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid

Cat. No.: B12521424
CAS No.: 672947-98-7
M. Wt: 266.29 g/mol
InChI Key: QZQUEHSNRBYOAF-UHFFFAOYSA-N
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Description

{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid is a complex organic compound that features a furan ring, an indene moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an indene derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan and indene compounds.

Scientific Research Applications

Chemistry

In chemistry, {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and resins. Its incorporation into these materials can enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Indene-2-carboxylic acid
  • 2-Methylfuran-3-carboxylic acid

Uniqueness

What sets {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid apart from similar compounds is its unique combination of the furan and indene moieties with an acetic acid group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

672947-98-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-[3-(furan-3-ylmethylidene)-2-methylinden-1-yl]acetic acid

InChI

InChI=1S/C17H14O3/c1-11-15(8-12-6-7-20-10-12)13-4-2-3-5-14(13)16(11)9-17(18)19/h2-8,10H,9H2,1H3,(H,18,19)

InChI Key

QZQUEHSNRBYOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1=CC3=COC=C3)CC(=O)O

Origin of Product

United States

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